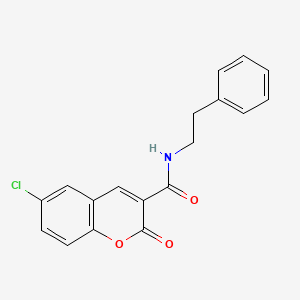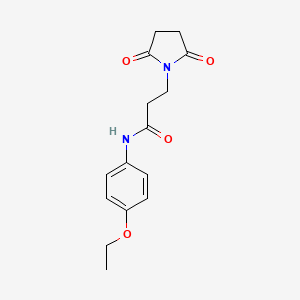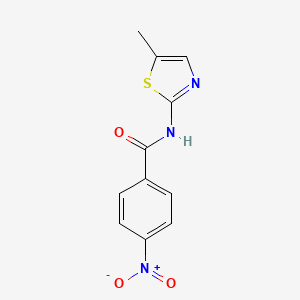
6-chloro-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide, also known as CPOC, is a chemical compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Mechanism of Action
6-chloro-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide exerts its biological activity by inhibiting the activity of COX-2. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX-2, 6-chloro-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
6-chloro-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. 6-chloro-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide has also been found to induce apoptosis, a process by which cells undergo programmed cell death. This makes it a promising candidate for the development of new anticancer drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-chloro-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide is its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs. However, one of the limitations of 6-chloro-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Future Directions
For the research on 6-chloro-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide include the development of new drugs based on 6-chloro-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide, optimization of the synthesis method, and exploring its potential as a tool for studying the mechanism of action of COX-2 inhibitors.
Synthesis Methods
The synthesis of 6-chloro-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide involves the reaction between 6-chloro-2-hydroxychromone and N-(2-phenylethyl)acetamide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is subsequently treated with acetic anhydride to yield the final product. The overall reaction scheme is as follows:
Scientific Research Applications
6-chloro-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. 6-chloro-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. This makes it a promising candidate for the development of new anti-inflammatory drugs.
properties
IUPAC Name |
6-chloro-2-oxo-N-(2-phenylethyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c19-14-6-7-16-13(10-14)11-15(18(22)23-16)17(21)20-9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQVRDQZDAIQNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5693984.png)

![1-(2-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5693995.png)


![N-{4-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5694010.png)
![2-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5694015.png)



![N-{4-[(cyclopentylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5694038.png)


